molecular formula C14H12N2O2 B187954 N-(3-Nitrobenzylidene)-O-toluidine CAS No. 17064-93-6

N-(3-Nitrobenzylidene)-O-toluidine

Cat. No. B187954
CAS RN: 17064-93-6
M. Wt: 240.26 g/mol
InChI Key: ZTFAOAOMPKRDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Nitrobenzylidene)-O-toluidine, also known as NBD-OT, is a fluorescent probe that is widely used in biochemical and physiological research. It is a small molecule that can selectively bind to proteins, lipids, and other biomolecules, and its fluorescence properties make it an ideal tool for studying biological processes at the molecular level.

Mechanism Of Action

The mechanism of action of N-(3-Nitrobenzylidene)-O-toluidine involves the binding of the probe to specific biomolecules, which causes a change in its fluorescence properties. When N-(3-Nitrobenzylidene)-O-toluidine is bound to a biomolecule, its fluorescence is quenched, but when it is released from the biomolecule, its fluorescence is restored. This property allows researchers to monitor the binding and release of N-(3-Nitrobenzylidene)-O-toluidine in real-time, providing valuable insights into the dynamics of biological processes.

Biochemical And Physiological Effects

N-(3-Nitrobenzylidene)-O-toluidine has been shown to have minimal effects on the biochemical and physiological properties of the biomolecules it binds to. It does not interfere with the activity of enzymes or the function of proteins and lipids, making it an ideal tool for studying these molecules in their natural state.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(3-Nitrobenzylidene)-O-toluidine is its high sensitivity and selectivity for biomolecules. It can detect changes in fluorescence even at very low concentrations, making it a valuable tool for studying biological processes in vitro. However, one limitation of N-(3-Nitrobenzylidene)-O-toluidine is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the use of N-(3-Nitrobenzylidene)-O-toluidine in scientific research. One area of interest is the development of new probes that can selectively bind to different types of biomolecules, such as nucleic acids and carbohydrates. Another area of interest is the use of N-(3-Nitrobenzylidene)-O-toluidine in live-cell imaging, which would allow researchers to study biological processes in real-time in living cells. Additionally, the development of new techniques for synthesizing and modifying N-(3-Nitrobenzylidene)-O-toluidine could lead to improvements in its properties and expand its range of applications.

Synthesis Methods

The synthesis of N-(3-Nitrobenzylidene)-O-toluidine involves the reaction of 3-nitrobenzaldehyde with o-toluidine in the presence of a catalyst. The resulting product is a yellow-orange powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Scientific Research Applications

N-(3-Nitrobenzylidene)-O-toluidine has been used in a wide variety of scientific research applications, including protein labeling, lipid tracking, and enzyme assays. It has been used to study the dynamics of protein-protein interactions, the movement of lipids in cell membranes, and the activity of enzymes such as phospholipases and proteases.

properties

CAS RN

17064-93-6

Product Name

N-(3-Nitrobenzylidene)-O-toluidine

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

N-(2-methylphenyl)-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C14H12N2O2/c1-11-5-2-3-8-14(11)15-10-12-6-4-7-13(9-12)16(17)18/h2-10H,1H3

InChI Key

ZTFAOAOMPKRDSY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N=CC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1N=CC2=CC(=CC=C2)[N+](=O)[O-]

Other CAS RN

17064-93-6

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.